2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride
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Overview
Description
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride is a chemical compound with the molecular formula C5H10Cl3N3S It is a derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride typically involves the reaction of 2-chloro-4,5-dimethylthiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylthiazole derivatives: These compounds share a similar core structure but differ in their substituents.
Thiazole derivatives: Compounds with variations in the thiazole ring or different functional groups attached to it.
Uniqueness
2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride is unique due to its specific hydrazinyl and dimethyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H12Cl3N3S |
---|---|
Molecular Weight |
252.6 g/mol |
IUPAC Name |
(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H9N3S.3ClH/c1-3-4(2)9-5(7-3)8-6;;;/h6H2,1-2H3,(H,7,8);3*1H |
InChI Key |
SBHRBIQGQZXMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NN)C.Cl.Cl.Cl |
Origin of Product |
United States |
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